Bis-maleimidomethyl ether

Description

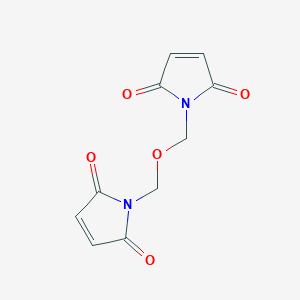

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2,5-dioxopyrrol-1-yl)methoxymethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-7-1-2-8(14)11(7)5-17-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRLJOWPWILGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)COCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934420 | |

| Record name | 1,1'-[Oxybis(methylene)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15209-14-0 | |

| Record name | Bis(N-maleimidomethyl)ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015209140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(N-maleimidomethyl)ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,1'-[Oxybis(methylene)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis-maleimidomethylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(N-MALEIMIDOMETHYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AO12W9Y4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Bis Maleimidomethyl Ether

Established Synthetic Routes for Bis-maleimidomethyl Ether (BMME)

The conventional synthesis of bismaleimides, including those with ether functionalities, is typically a two-step process that begins with readily available precursors. google.comresearchgate.net This approach is valued for its reliability and straightforward execution.

Preparation from Maleic Anhydride (B1165640) and Related Precursors

The most common and established route to synthesize bismaleimides containing ether groups involves the reaction of maleic anhydride with a suitable diamine that contains an ether linkage. researchgate.net For this compound, the synthesis would theoretically start with maleic anhydride and bis(aminomethyl) ether.

The general process proceeds in two distinct stages:

Amic Acid Formation : Maleic anhydride is reacted with a diamine. google.com In a typical procedure, two moles of maleic anhydride react with one mole of the diamine. google.com This reaction is often carried out at temperatures ranging from 20 to 140°C, with a preferred range of 70 to 90°C. google.com This step results in the formation of a bismaleamic acid intermediate.

Cyclodehydration (Imidization) : The bismaleamic acid intermediate is then converted to the final bismaleimide (B1667444). This is achieved by heating the intermediate, often in the presence of a dehydrating agent like acetic anhydride and a catalyst. google.com This step closes the five-membered imide ring.

Newer methods have also been developed for synthesizing N-substituted maleimides from maleic anhydride, such as reacting it with amines like p-aminophenol in a solvent like DMF, followed by further modification. frontiersin.org

Detailed Reaction Mechanisms in BMME Synthesis

The synthesis of BMME is a classic example of imide formation from an anhydride and an amine, proceeding through a nucleophilic acyl substitution followed by a dehydration reaction.

The mechanism unfolds as follows:

Nucleophilic Attack : The synthesis begins with the nucleophilic attack of the primary amine groups of the diamine onto the electrophilic carbonyl carbons of two molecules of maleic anhydride. This opens the anhydride ring.

Amic Acid Intermediate : This initial reaction forms a stable intermediate known as a bismaleamic acid, which contains both a carboxylic acid group and an amide group for each original anhydride molecule. google.com

Ring Closure (Imidization) : The final step is the cyclization of the amic acid to form the imide ring. This intramolecular reaction is an equilibrium process and is driven to completion by the removal of water. It is typically facilitated by heating and the addition of a dehydrating agent (e.g., acetic anhydride) and an acid catalyst. google.com The nitrogen of the amide attacks the carbonyl carbon of the carboxylic acid, and a subsequent loss of a water molecule yields the stable five-membered maleimide (B117702) ring. This process is repeated on both ends of the molecule to form the bismaleimide.

Advanced Synthetic Strategies and Innovations

To improve the efficiency, yield, and purity of BMME, researchers have explored advanced strategies focusing on catalysis, solvent choice, and purification methods.

Catalytic Approaches in BMME Synthesis

Catalysts are crucial for accelerating the rate-limiting cyclodehydration step and enabling the reaction to proceed at lower temperatures, which can prevent side reactions.

Acid Catalysis : Acidic catalysts are commonly employed to facilitate the imidization of the amic acid intermediate. google.com For instance, p-toluenesulfonic acid monohydrate has been used effectively in the synthesis of related bismaleimides. google.com The acid protonates the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amide nitrogen. masterorganicchemistry.com

Coupling Agents : In some modern syntheses of maleimide derivatives, coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) are used, often in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.org These reagents facilitate the dehydration step under milder conditions.

Metal Catalysis : While more common for synthesizing other types of ethers, research into metal-based catalysts offers potential avenues for bismaleimide synthesis. rsc.orggoogle.com For example, copper-based catalysts have been shown to be effective in forming biaryl ethers, demonstrating the potential for metal catalysis in C-O bond formation.

Solvent Effects and Reaction Optimization in BMME Production

The choice of solvent and the optimization of reaction parameters are critical for maximizing yield and product purity.

Solvent Selection : The solvent system can significantly influence the reaction. The first step, forming the amic acid, is often performed in polar aprotic solvents like Dimethylformamide (DMF) or acetone. google.comfrontiersin.org For the second cyclization step, aromatic hydrocarbons such as xylene or toluene (B28343) are often used, which allow for the azeotropic removal of water using a Dean-Stark apparatus. google.com The use of a solvent mixture, such as a halogenated hydrocarbon with an aprotic polar solvent, has been shown to improve both purity and yield compared to using a single unhalogenated aromatic hydrocarbon. google.com

Reaction Optimization : Key parameters for optimization include temperature, reaction time, and stoichiometry. The formation of the amic acid can be completed in 1-2 hours at temperatures between 60-100°C. google.com The subsequent imidization step is often performed at the reflux temperature of the solvent (e.g., xylene) to ensure the removal of water. google.com Using a slight excess of maleic anhydride can help ensure the complete conversion of the diamine. google.com

Table 1: Effect of Solvent on Bismaleimide Synthesis

| Solvent System | Purity | Yield | Reference |

|---|---|---|---|

| Dichloroethane/Toluene Mixture | 93% | 95% | google.com |

| Toluene Only | 67% | 88% | google.com |

This interactive table demonstrates the significant impact of solvent choice on the outcome of the synthesis.

Purification and Characterization Techniques for Synthetic BMME

After synthesis, the crude this compound must be purified and its structure confirmed using various analytical techniques.

Purification : Common purification methods include recrystallization from a suitable solvent to obtain a crystalline solid product. For non-crystalline products or to remove persistent impurities, column chromatography is a standard technique. scholaris.ca Other methods like dialysis or desalting can be used, particularly if the compound is intended for biological applications. thermofisher.com

Characterization : A combination of spectroscopic and analytical methods is used to confirm the identity and purity of the synthesized BMME. researchgate.net

Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms. google.comfrontiersin.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to verify the presence of key functional groups. The successful formation of the imide ring is typically confirmed by the appearance of characteristic C=O stretching bands. frontiersin.org

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound, confirming that the desired product has been formed. frontiersin.org

Elemental Analysis : This analysis determines the percentage composition of elements (C, H, N, O), which is compared against the theoretical values for the expected molecular formula. researchgate.net

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Maleic anhydride |

| Bis(aminomethyl) ether |

| Acetic anhydride |

| p-toluenesulfonic acid monohydrate |

| Toluene |

| Xylene |

| Acetone |

| Dichloroethane |

| p-aminophenol |

| Dimethylformamide (DMF) |

| N,N′-dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

Chemical Reactivity and Mechanistic Studies of Bis Maleimidomethyl Ether

Thiol-Maleimide Click Chemistry with Bis-maleimidomethyl Ether

The reaction between a thiol and a maleimide (B117702) is a type of "click chemistry," a term used to describe reactions that are high-yielding, wide in scope, and form no byproducts. wikipedia.org This particular reaction, a Michael-type addition, is known for its rapid kinetics and selectivity, making it a valuable tool in bioconjugation and material science. mdpi.comaxispharm.com

The thiol-ene reaction, which describes the addition of a thiol to an alkene (the "ene" in the maleimide ring), is known for its high efficiency and fast reaction rates. wikipedia.orgdiva-portal.org The kinetics can be influenced by the structure of the alkene, with strained or electron-rich alkenes like those in maleimides reacting rapidly with thiols. nih.gov This reaction can proceed via a free-radical addition, which can be initiated by light or heat. wikipedia.org

Several factors can influence the efficiency of the thiol-ene reaction. The choice of solvent can have a significant impact; for example, polar solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been shown to lead to higher conversions compared to less polar solvents. acs.org The reaction is also tolerant of a wide range of functional groups. acs.org However, steric hindrance can play a role, with bulky molecules potentially slowing down the reaction rate. acs.org

| Factor | Observation | Potential Impact on BMME Reactions |

| Solvent Polarity | Higher conversion rates observed in polar solvents like DMF and NMP. acs.org | Using polar solvents for BMME conjugations could lead to higher yields and faster reaction times. |

| Steric Hindrance | Bulky substituents near the thiol or maleimide can decrease reaction rates. acs.org | The accessibility of cysteine residues in a protein could affect the efficiency of crosslinking with BMME. |

| Initiator | Photoinitiators can be used to trigger the reaction with light. nih.gov | Light-initiated crosslinking with BMME could offer temporal and spatial control over the reaction. |

The addition of a thiol to the double bond of a maleimide ring proceeds via an anti-Markovnikov addition. wikipedia.orgthieme-connect.de This means that the sulfur atom of the thiol adds to the carbon atom of the double bond that is less substituted. libretexts.org The reaction can be initiated by a free radical mechanism, where a thiyl radical attacks the alkene, or through a Michael addition, which is catalyzed by a base or nucleophile. wikipedia.org

In the Michael addition mechanism, a thiolate anion (formed under basic conditions) acts as the nucleophile, attacking the electron-deficient double bond of the maleimide. escholarship.org This results in the formation of a stable thioether bond. thermofisher.com While the initial adduct is formed rapidly, it can undergo a retro-Michael reaction, especially in the presence of other thiols. prolynxinc.comspringernature.com However, the succinimide (B58015) ring of the adduct can undergo hydrolysis, which opens the ring and creates a stable, irreversible linkage. prolynxinc.comspringernature.com

The reaction between thiols and maleimides is highly dependent on pH. The optimal pH range for this reaction is between 6.5 and 7.5. thermofisher.comthermofisher.com Within this range, the reaction is highly specific for sulfhydryl groups. thermofisher.com At pH values above 7.5, the reactivity towards primary amines increases, and the maleimide group becomes more susceptible to hydrolysis, which renders it non-reactive. thermofisher.comthermofisher.com Conversely, at acidic pH, the reaction is slower but the resulting thioether bond is more stable against reversal. researchgate.net

Temperature also plays a role in the reaction. While many thiol-maleimide conjugations are performed at room temperature, some studies have shown that elevated temperatures can be used to accelerate the reaction. rsc.org However, high temperatures can also promote side reactions and potentially denature proteins. nih.govnih.gov

Catalysts can be employed to initiate or accelerate the thiol-maleimide reaction. Base catalysts, such as tertiary amines, are commonly used to facilitate the Michael addition by promoting the formation of the nucleophilic thiolate anion. mdpi.com In some cases, photoredox catalysts can be used to initiate the reaction with visible light, offering a milder alternative to traditional methods. acs.org

| Condition | Effect | Relevance to BMME |

| pH | Optimal at 6.5-7.5 for thiol specificity. thermofisher.comthermofisher.com Higher pH increases amine reactivity and hydrolysis. thermofisher.com | Precise pH control is crucial for selective crosslinking of cysteine residues with BMME. |

| Temperature | Can accelerate the reaction, but may also lead to side reactions or protein denaturation. rsc.orgnih.gov | The temperature should be optimized to balance reaction speed and the stability of the molecules being crosslinked. |

| Catalysis | Base catalysts promote the Michael addition. mdpi.com Photoredox catalysts allow for light-initiated reactions. acs.org | The choice of catalyst can provide control over the initiation and rate of BMME crosslinking. |

Mechanism of Thiol-Maleimide Adduct Formation (Anti-Markovnikov Addition)

Crosslinking Mechanisms Mediated by this compound

As a homobifunctional crosslinker, BMME is used to connect two molecules that both contain sulfhydryl groups. scbt.comusbio.net This is particularly useful for studying protein structure and interactions. thermofisher.comgbiosciences.com

Homobifunctional crosslinkers like BMME have two identical reactive groups at either end of a spacer arm. scbt.comgbiosciences.com They are typically used in a single-step reaction to form intramolecular crosslinks (within the same molecule) or intermolecular crosslinks (between different molecules). gbiosciences.comresearchgate.net A key application of these crosslinkers is in determining the distance between specific residues in a protein or protein complex. thermofisher.comthermofisher.com By using a series of crosslinkers with different spacer arm lengths, researchers can deduce the spatial arrangement of the molecules.

The use of homobifunctional crosslinkers can sometimes lead to the formation of a mixture of products, including dimers and larger polymers, which can complicate analysis. researchgate.net To minimize this, the reaction conditions, such as the concentration of the crosslinker and the protein, must be carefully controlled. thermofisher.com

The reaction of the maleimide groups of BMME with sulfhydryl groups results in the formation of very stable thioether linkages. iris-biotech.dethermofisher.com These covalent bonds are not reversible under typical physiological conditions and are resistant to cleavage by reducing agents. thermofisher.comthermofisher.com This stability is a key advantage for applications where a permanent linkage is desired, such as in the creation of antibody-drug conjugates or the stabilization of protein structures.

While the initial thioether adduct can be susceptible to a retro-Michael reaction, the subsequent hydrolysis of the succinimide ring leads to a ring-opened structure that is exceptionally stable. prolynxinc.comspringernature.com This ensures the long-term integrity of the crosslinked system. The interaction of BMME with oxyhemoglobin, for instance, results in stable covalent linkages with sulfhydryl and imidazolyl side chains. pnas.org

Investigation of Crosslinking Efficiency and Network Formation

This compound (BMME) is a bifunctional crosslinking agent recognized for its ability to form stable polymer networks. netascientific.com The efficiency of crosslinking and the subsequent formation of a three-dimensional network structure are critical determinants of the final properties of the polymer material. guidechem.com The process of network formation involves the reaction of the two maleimide groups of BMME with suitable co-monomers or reactive sites on polymer chains, leading to the creation of a crosslinked structure.

The effectiveness of BMME as a crosslinker is influenced by several factors, including the concentration of the monomer and the crosslinker, the reaction conditions, and the nature of the polymer system. Studies on similar crosslinking systems, such as those using N,N'-methylenebisacrylamide (BAAm), have shown that the crosslinking efficiency, which is the fraction of crosslinker molecules that form effective crosslinks, can decrease as the initial monomer concentration is lowered. itu.edu.tr In some cases, a significant percentage of the crosslinker may be "wasted" in elastically ineffective structures like intramolecular loops. itu.edu.tr This highlights the importance of optimizing reaction parameters to maximize the formation of an effective polymer network.

The formation of a polymer network using BMME can be visualized as the transition from a solution of monomers and the crosslinker to a gelled, solid-like material. The point at which an "infinite network" is formed is a critical parameter. Research on analogous systems has demonstrated that there is a threshold concentration of the crosslinker required for the formation of this infinite network. itu.edu.tr Below this threshold, a continuous network does not form.

The resulting network from BMME crosslinking can be characterized by its physical and mechanical properties. For instance, polymers crosslinked with bismaleimides can form hard and stiff materials. google.com The crosslinking process imparts stability to the polymer, making it suitable for applications requiring durable materials. netascientific.com

Impact of BMME on Polymer Network Architecture and Properties

The incorporation of this compound (BMME) as a crosslinking agent significantly influences the architecture and resultant properties of polymer networks. The bifunctional nature of BMME allows it to connect polymer chains, leading to the formation of a three-dimensional structure that dictates the material's mechanical and thermal characteristics. guidechem.com

The introduction of BMME into a polymer matrix can lead to substantial improvements in mechanical properties. For example, the flexural modulus, a measure of a material's stiffness, can be significantly increased. In one instance, a polymer product created with a bismaleimide (B1667444) crosslinker exhibited a room temperature flexural modulus of 460,000 psi. google.com This enhancement is a direct consequence of the rigid network formed by the crosslinking reactions.

The architecture of the polymer network, including the crosslink density, has a direct correlation with the material's properties. An increase in the crosslinker content generally leads to a more densely crosslinked network. This can result in a decrease in the pore size of the material and an increase in its storage modulus, indicating a stiffer and more robust structure. researchgate.net The swelling behavior of hydrogels, for example, is also governed by the nature of the bismaleimide crosslinker and the resulting network architecture. researchgate.net

The table below illustrates the effect of a different bismaleimide crosslinker, HEMA/IPDI, on the mechanical properties of a copolymer system, which can provide insights into the potential impact of BMME.

Table 1: Mechanical Properties of HEMA/IPDI-based Polymers This table is for illustrative purposes and shows data for a different bismaleimide system to demonstrate general principles of how bismaleimide crosslinkers can affect polymer properties.

| Property | HEMA/IPDI Homopolymer | Copolymer with TEGDMA (Higher TEGDMA content) |

| Impact Strength (kJ/m²) | 3.1 | 5.3 |

| Brinell Hardness (N/mm²) | - | 208 |

Data sourced from a study on urethane-dimethacrylate-based polymer networks. mdpi.com

This data demonstrates that copolymerization and the introduction of a crosslinking agent can significantly alter the mechanical performance of the resulting polymer network. mdpi.com The increase in impact strength and hardness in the copolymer compared to the homopolymer highlights the role of the crosslinker in creating a more resilient material. mdpi.com The specific architecture induced by BMME would similarly dictate the final balance of properties such as stiffness, strength, and thermal stability. researchgate.net

Other Notable Reactions and Chemical Transformations of this compound

Michael Addition Reactions and Derivatives

This compound (BMME) readily undergoes Michael addition reactions, a type of conjugate addition, due to the electrophilic nature of the carbon-carbon double bond within its maleimide rings. google.comwikipedia.org This reactivity is a cornerstone of its utility in polymer chemistry and bioconjugation. netascientific.com In a Michael addition, a nucleophile, known as a Michael donor, attacks the β-carbon of the α,β-unsaturated carbonyl system of the maleimide, which acts as the Michael acceptor. wikipedia.orgmasterorganicchemistry.com

A prominent example of this reaction is the addition of amines to the maleimide moiety. Specifically, low molecular weight bismaleimides can react with polyoxyalkyleneamines to form bis-Michael adducts. google.com This reaction is typically carried out by dissolving the bismaleimide in a solvent like chloroform (B151607) and gradually adding the amine. The reaction can proceed at temperatures ranging from 20°C to 140°C. google.com The resulting products are often liquids at room temperature. google.com

The general mechanism for a Michael addition involves the attack of the nucleophile on the electrophilic double bond, leading to the formation of an enolate intermediate, which is then protonated to yield the final adduct. masterorganicchemistry.com The maleimide's structure, with two electron-withdrawing carbonyl groups, makes its double bond particularly susceptible to this type of nucleophilic attack. google.com

The versatility of the Michael addition allows for the creation of a wide array of BMME derivatives. By reacting BMME with different nucleophiles, such as thiols, various functionalized molecules can be synthesized. netascientific.com This reactivity is fundamental to its application as a crosslinking agent, where it forms stable covalent bonds with polymers containing appropriate nucleophilic groups. netascientific.com

Diels-Alder Cycloaddition Reactions with BMME as Dienophile

This compound (BMME) can participate as a dienophile in Diels-Alder reactions, a powerful and widely used method for forming six-membered rings. wikipedia.orglibretexts.org The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene (containing 4 π-electrons) and a dienophile (containing 2 π-electrons). sigmaaldrich.commdpi.com The maleimide moieties of BMME, being electron-deficient alkenes, are effective dienophiles for this type of transformation. organic-chemistry.org

The reaction is facilitated by the presence of electron-withdrawing groups on the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more reactive towards the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org The two carbonyl groups on each maleimide ring of BMME serve this purpose, enhancing its reactivity as a dienophile.

A key application of the Diels-Alder reaction involving bismaleimides is in the creation of thermally reversible crosslinked polymer networks. acs.org For example, a polymer functionalized with furan (B31954) groups (the diene) can be crosslinked with a bismaleimide (the dienophile). researchgate.net This crosslinking is thermally reversible; upon heating, the reverse Diels-Alder reaction occurs, breaking the crosslinks and causing the material to liquefy. acs.org Upon cooling, the forward Diels-Alder reaction takes place, reforming the crosslinks and gelling the system. acs.org

The table below summarizes the conditions for a reversible crosslinking system based on a Diels-Alder reaction, illustrating the principle that could be applied using BMME.

Table 2: Reversible Crosslinking via Diels-Alder Reaction This table describes a general furan-maleimide system, demonstrating the reversible nature of the crosslinking applicable to BMME.

| State | Condition | Reaction |

| Crosslinked Gel | Ambient Temperature | Forward Diels-Alder |

| Liquefied Solution | ~90 °C for ~20 min | Retro-Diels-Alder |

| Reformed Gel | Cooling to Ambient (~13 h) | Forward Diels-Alder |

Data sourced from a study on reversibly cross-linked polymer gels. acs.org

This reversibility offers potential for creating self-healing materials. researchgate.netacs.org The Diels-Alder reaction involving BMME provides a versatile route to complex cyclic structures and functional polymers with tunable properties.

Reactions with Amine Groups and Their Implications

The maleimide groups of this compound (BMME) exhibit significant reactivity towards primary and secondary amine groups. This reaction is a form of Michael addition, where the nucleophilic amine attacks the electron-deficient double bond of the maleimide ring. google.com This reaction is fundamental to the use of BMME in crosslinking and bioconjugation.

The reaction between a bismaleimide and a diamine, such as a polyoxyalkyleneamine, can be controlled to produce bis-Michael adducts. google.com The process typically involves dissolving the bismaleimide and gradually adding the amine, with the reaction proceeding at moderate temperatures (e.g., 40-80°C) over a period of a few hours. google.com This leads to the formation of stable carbon-nitrogen bonds.

In a biological context, the reactivity of BMME with amine groups on proteins is of particular interest. For instance, BMME has been shown to react with specific amino acid residues in hemoglobin. It forms covalent linkages with the sulfhydryl group of cysteine and the imidazole (B134444) group of histidine. nih.govnih.gov Specifically, in oxyhemoglobin, BMME has been observed to link the beta-93 Cysteine and beta-97 Histidine residues. nih.govnih.gov This crosslinking event alters the protein's structure and function. nih.gov

The reaction with amines is a key feature that enables BMME's role as a crosslinking agent in various polymer systems. By reacting with amine functionalities on different polymer chains, BMME can create a stable, crosslinked network, thereby modifying the mechanical and physical properties of the material. google.com The efficiency and specificity of this reaction are critical for its applications in materials science and medicine. netascientific.comnih.gov

Advanced Applications in Polymer Science and Materials Engineering

Bis-maleimidomethyl Ether as a Crosslinking Agent in Polymer Systems

The primary application of BMME in polymer science is as a crosslinking agent. netascientific.com Crosslinking is a chemical process that links polymer chains together, forming a three-dimensional network structure. numberanalytics.comnagase.com This network formation significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymer. numberanalytics.com The maleimide (B117702) groups of BMME are highly reactive towards various functional groups, particularly thiols, and can also undergo self-polymerization at elevated temperatures, making it a versatile crosslinker for a range of polymer systems. netascientific.comscispace.com

Synthesis of High-Performance Thermosetting Polymers and Composites

Bismaleimide (B1667444) (BMI) resins are a class of thermosetting polymers known for their exceptional performance at high temperatures, good mechanical strength, and dimensional stability. scispace.commdpi.com However, traditional BMI resins can be brittle and require high processing temperatures. researchgate.netgoogleapis.com BMME can be used as a co-monomer or crosslinking agent in BMI formulations to improve their processability and toughness. google.com The flexible ether linkage in BMME introduces a degree of conformational freedom into the rigid polymer network, which can enhance the fracture toughness of the cured resin. google.com

The incorporation of BMME into thermosetting resins is crucial for the fabrication of high-performance composites. These composites, often reinforced with fibers like glass or carbon, are utilized in demanding applications such as aerospace components and printed wiring boards. googleapis.comresearchgate.net The ability of BMME to effectively crosslink the polymer matrix ensures efficient stress transfer from the matrix to the reinforcing fibers, leading to a composite material with superior strength and stiffness.

Table 1: Properties of a Cured Bismaleimide Resin

| Property | Cured BMI value |

| Glass transition temperature (°C) | 342 |

| Tensile strength (MPa) | 40-80 |

| Tensile modulus (GPa) | 4.1-4.8 |

| Fracture energy (J m-2) | 25-34 |

This table presents typical properties for a first-generation, untoughened BMI resin, bis(4-maleimidophenyl)methane, illustrating the high-performance characteristics of this polymer class. scispace.com

Development of Polybismaleimide Derivatives

Research has focused on developing novel polybismaleimide (PBM) derivatives to tailor their properties for specific applications. google.com BMME can be reacted with various diamines to synthesize new bismaleimide monomers with unique architectures. google.com For instance, reacting BMME with polyoxyalkyleneamines can lead to PBMs with enhanced flexibility and improved processability. google.com These derivatives are of particular interest as they can be synthesized without the use of aromatic amines, which are often associated with toxicity concerns. google.com

The development of these derivatives allows for the creation of a wide range of PBMs with tunable properties. By carefully selecting the diamine, researchers can control the flexibility, solubility, and thermal characteristics of the final polymer. google.comgoogle.com This versatility makes PBM derivatives suitable for a broad spectrum of applications, from flexible electronics to advanced adhesives.

Crosslinking of Elastomers and Polymeric Networks

BMME is also utilized in the crosslinking of elastomers, which are polymers that exhibit rubber-like elasticity. researchgate.nethew-kabel.com The crosslinking process, often referred to as vulcanization in the context of rubbers, transforms the soft, tacky raw elastomer into a strong, durable material. hew-kabel.com BMME can act as a co-curing agent, often in conjunction with peroxides, to create a dense crosslink network in various elastomers. researchgate.net This results in improved mechanical properties, such as tensile strength and tear resistance, as well as enhanced thermal stability. mdpi.com

The crosslinking density, or the number of crosslinks per unit volume, is a critical parameter that dictates the final properties of the elastomer. mdpi.com By controlling the concentration of BMME, the crosslink density can be precisely adjusted to achieve the desired balance of stiffness, elasticity, and solvent resistance. researchgate.net This level of control is essential for producing high-performance elastomeric components for automotive, industrial, and aerospace applications.

Functional Polymer Design and Engineering

The unique reactivity of BMME's maleimide groups makes it a valuable tool for functional polymer design and engineering. This allows for the creation of polymers with specific functionalities and the modification of existing polymers to impart new properties. routledge.com

Utilizing BMME in the Creation of Advanced Polymeric Materials

BMME can be incorporated into polymer chains as a monomer to create advanced polymeric materials with tailored functionalities. netascientific.comresearchgate.net For example, polymers containing pendant maleimide groups derived from BMME can be synthesized. These maleimide groups can then serve as reactive sites for subsequent chemical modifications, allowing for the attachment of various molecules to the polymer backbone. kit.edu

This approach enables the design of functional polymers for a wide array of applications. For instance, polymers functionalized with biomolecules via maleimide chemistry can be used in biomedical applications such as drug delivery and tissue engineering. netascientific.comacs.org The ability to precisely control the chemical composition and architecture of polymers using BMME opens up new possibilities for the creation of materials with advanced properties and functions.

Role in Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful technique for altering the properties of a pre-existing polymer without changing its backbone structure. kit.edu BMME can be used in this strategy to introduce maleimide functionality onto a polymer chain. researchgate.net This is typically achieved by reacting a polymer with functional groups that are complementary to the maleimide group, such as thiols.

This method provides a versatile route to functionalize a wide range of polymers. For example, a polymer that is initially inert can be rendered reactive by grafting BMME onto its structure. This newly introduced reactivity can then be exploited to attach other molecules, thereby imparting desired properties such as hydrophilicity, biocompatibility, or specific binding capabilities. researchgate.netkit.edu The use of BMME in post-polymerization modification significantly expands the scope of materials that can be created from a given set of base polymers.

Responsive Polymeric Materials and Gels

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water. sapub.org this compound is an effective crosslinking agent for the synthesis of chemically crosslinked hydrogels. The formation process typically involves the reaction of BMME with a multi-functional, thiol-terminated hydrophilic polymer. nih.gov A common precursor is a multi-arm poly(ethylene glycol) (PEG) with thiol groups at the end of each arm (e.g., tetra-PEG-thiol).

When aqueous solutions of BMME and a tetra-functional thiol polymer are mixed, a rapid and spontaneous crosslinking reaction occurs via the thiol-maleimide Michael addition, leading to the formation of a hydrogel network. nih.govnih.gov The gelation time can be tuned from seconds to minutes based on factors such as precursor concentration, pH, and the specific reactivity of the thiol. nih.gov

The properties of the resulting hydrogel are directly influenced by the structure and density of the crosslinks provided by BMME. Key properties that can be tailored include:

Swelling Ratio: The amount of water the hydrogel can absorb is inversely related to the crosslink density. A higher concentration of BMME leads to a more tightly crosslinked network, which restricts the polymer chains' ability to expand and thus reduces the swelling capacity. mdpi.com

Mechanical Strength: The elastic modulus and toughness of the hydrogel are dependent on the crosslinking density. sapub.org Increasing the BMME content generally results in a stiffer and mechanically stronger gel.

Degradability: By incorporating cleavable linkages within the crosslinker or the polymer backbone, the hydrogel can be designed to degrade under specific conditions. For example, if the thiol-containing polymer has ester bonds, the hydrogel can be hydrolytically degradable.

The table below summarizes the general relationship between crosslinker concentration and hydrogel properties.

| Property | Effect of Increasing BMME Concentration | Rationale |

| Gelation Time | Decreases | Higher concentration of reactive maleimide groups leads to faster network formation. |

| Swelling Ratio | Decreases | Higher crosslink density restricts the expansion of the polymer network. mdpi.com |

| Elastic Modulus | Increases | A denser network of covalent bonds results in a mechanically stiffer material. sapub.org |

| Mesh Size | Decreases | The average distance between crosslinks is reduced, creating a tighter network. |

This table presents generalized trends in hydrogel properties based on crosslinking principles.

The thioether linkage formed from the reaction of BMME is not merely a static connection; it can be engineered to be part of a dynamic or responsive system. Materials incorporating these linkages can be designed to change their properties in response to external stimuli such as heat, pH, or specific chemical agents. kaust.edu.sa

Redox-Responsive Systems: A prominent application is the creation of redox-responsive materials. The thiol-maleimide adduct (a succinimide (B58015) thioether) can undergo a retro-Michael addition reaction, leading to the cleavage of the crosslink. This process can be triggered by reducing agents like glutathione (B108866) (GSH), which is found in higher concentrations inside cells compared to the extracellular environment. nih.gov Hydrogels crosslinked with BMME can be designed to be stable in physiological conditions but to degrade and release an encapsulated payload (e.g., a drug) in a reductive intracellular environment. nih.gov

In a related approach, a disulfide bond can be incorporated into the structure of the bismaleimide crosslinker itself. While the thiol-maleimide reaction forms the gel, the disulfide bond provides a specific point of cleavage. Exposure to reducing agents like dithiothreitol (B142953) (DTT) or glutathione rapidly breaks these disulfide bonds, causing the hydrogel to dissolve on demand. nih.gov

Thermo- and pH-Responsive Systems: The thiol-maleimide linkage can also exhibit dynamic behavior in response to thermal or pH stimuli. At elevated temperatures (e.g., 90 °C) or high pH, the thiol-Michael addition reaction can become reversible. rsc.orgrsc.org This reversibility allows the crosslinks to break and reform, imparting materials with remarkable properties like self-healing and malleability. A polymer network crosslinked with BMME could be cut and then healed by applying heat, which activates the dynamic exchange of the thioether crosslinks. rsc.orgrsc.org

Another sophisticated approach involves the reversible Diels-Alder reaction between a furan-functionalized polymer and a bismaleimide crosslinker like BMME. ntu.edu.sgacs.org Heating the material can induce a retro-Diels-Alder reaction, breaking the crosslinks and causing the material to soften or dissolve. Upon cooling, the forward Diels-Alder reaction occurs, reforming the network. This provides a thermally switchable system. acs.org

The table below outlines different stimuli-responsive systems based on maleimide chemistry.

| Stimulus | Responsive Chemistry | Mechanism | Result |

| Reducing Agents (e.g., GSH, DTT) | Retro-Michael Addition | Cleavage of the succinimide-thioether bond. nih.gov | Crosslink cleavage, gel degradation, drug release. |

| Reducing Agents (e.g., DTT) | Disulfide Cleavage | Reduction of an engineered disulfide bond within the crosslinker. nih.gov | Crosslink cleavage, rapid gel dissolution. |

| Heat / High pH | Reversible Thiol-Michael Addition | Dynamic exchange of thiol-maleimide adducts. rsc.org | Material softening, self-healing, malleability. |

| Heat | Reversible Diels-Alder Reaction | Cycloaddition/retro-cycloaddition between furan (B31954) and maleimide groups. acs.org | Reversible gelation/dissolution, shape memory. |

This table summarizes findings on stimuli-responsive mechanisms involving maleimide linkages.

Bioconjugation Strategies and Biomedical Research Applications

Site-Specific Bioconjugation using Bis-maleimidomethyl Ether

The reactivity of the maleimide (B117702) groups in this compound is primarily directed towards the sulfhydryl groups of cysteine residues, forming stable thioether bonds. nih.gov This specificity allows for a degree of site-specific modification of proteins, particularly those with a limited number of accessible cysteine residues.

Conjugation to Proteins and Peptides via Cysteine Residues

The conjugation of this compound to proteins and peptides is a cornerstone of its application in biomedical research. The maleimide groups react with the thiol groups of cysteine residues under mild conditions, typically at a pH range of 6.5-7.5. molbio.com This reaction is highly specific for sulfhydryls, minimizing off-target modifications of other amino acid residues like lysine. acs.orgthermofisher.com

The process often involves the reduction of existing disulfide bonds within a protein to generate free sulfhydryl groups, which are then available for reaction with BMME. nih.gov This strategy has been employed to link different protein domains, create antibody-drug conjugates, and modify peptides for various applications. rsc.orgucl.ac.ukfrontiersin.org The resulting thioether linkage is generally stable, ensuring the integrity of the bioconjugate under physiological conditions. nih.govaacrjournals.org

Crosslinking of Biological Macromolecules (e.g., Hemoglobin, Antibodies, Enzymes)

A significant application of this compound is the intramolecular and intermolecular crosslinking of biological macromolecules. This has been extensively studied with hemoglobin, where BMME was used to crosslink specific cysteine residues. nih.govnih.gov This crosslinking was found to reduce the tendency of the hemoglobin molecule to dissociate into dimers, thereby prolonging its retention in the bloodstream. elsevier.estandfonline.com

In the realm of immunology, BMME has been utilized to crosslink the chains of antibodies. nih.gov By reducing the interchain disulfide bonds and subsequently crosslinking the resulting thiol groups with BMME, a more stable antibody structure can be achieved. This is particularly beneficial in immunoaffinity chromatography, where it prevents the leaching of antibody chains under harsh elution conditions. nih.gov

Furthermore, BMME has been employed to crosslink enzyme subunits. For instance, cysteine residues in the α subunit of E. coli tryptophan synthetase were successfully cross-linked using BMME, providing insights into the enzyme's structure and function. researchgate.net

Impact on Protein Structure and Functionality Post-Conjugation

The introduction of a crosslink by this compound can have significant effects on the structure and function of the target protein. In the case of hemoglobin, crosslinking with BMME resulted in a stable derivative with a "left-shifted" oxyhemoglobin equilibrium curve and abolished cooperativity in oxygen binding. nih.govnih.gov Despite these functional changes, the crosslinked hemoglobin was still able to prevent the sickling of red blood cells. nih.govnih.gov

| Macromolecule | Crosslinking Strategy | Key Findings | Impact on Function |

| Hemoglobin | Intramolecular crosslinking of β93 Cys and β97 His. nih.govnih.gov | Reduced dimer formation, prolonged intravascular retention. elsevier.estandfonline.com | Abolished oxygen binding cooperativity, prevented red blood cell sickling. nih.govnih.gov |

| Antibodies | Interchain crosslinking after reduction of disulfide bonds. nih.gov | Increased stability, reduced leaching in immunoaffinity columns. nih.gov | Retained antigen-binding activity. nih.gov |

| Tryptophan Synthetase | Intramolecular crosslinking of Cysteine 80 and 117 in the α subunit. researchgate.net | Provided insights into enzyme structure. researchgate.net | Altered enzyme kinetics. researchgate.net |

Development of Bioconjugates for Targeted Delivery and Diagnostics

The ability of this compound to create stable linkages between biomolecules has been harnessed in the development of targeted drug delivery systems and diagnostic agents.

Antibody-Based Delivery Systems Utilizing BMME Conjugation

This compound has been instrumental in the creation of bifunctional antibodies for targeted delivery. In one approach, Fab' fragments of two different antibodies, one targeting a tumor-associated antigen and the other a hapten, were linked using BMME. nih.govaacrjournals.org This created a bifunctional antibody that could first localize to a tumor site and then capture a radiolabeled hapten, achieving high tumor-to-normal tissue ratios for imaging. nih.govaacrjournals.org This strategy demonstrates the potential of BMME in constructing complex antibody-based systems for targeted therapy and diagnosis. nih.govaacrjournals.org

The development of antibody-drug conjugates (ADCs) often involves the use of maleimide-containing linkers to attach cytotoxic drugs to antibodies. rsc.orgfrontiersin.org While BMME itself is a homobifunctional crosslinker, the principles of maleimide-thiol chemistry are central to this field. The stable thioether bond formed is crucial for ensuring that the drug remains attached to the antibody until it reaches the target cell. nih.gov

Radiopharmaceutical Development and Linker Design

In the field of radiopharmaceuticals, this compound and similar maleimide-containing linkers play a role in attaching radioactive isotopes to targeting molecules like antibodies and peptides. nih.govaacrjournals.orgthno.org For instance, a bifunctional antibody system for imaging colorectal carcinoma utilized BMME to link the antibody fragments, which then delivered a radiolabeled hapten to the tumor. nih.govaacrjournals.org

The design of the linker is critical in radiopharmaceutical development. It must be stable enough to prevent premature release of the radioisotope while allowing for efficient labeling. Maleimide-based linkers offer a reliable method for conjugating chelating agents, which hold the radioisotope, to the targeting biomolecule. thno.org While BMME is a specific example of a homobifunctional linker, the broader class of maleimide-functionalized molecules is widely used in creating radiolabeled bioconjugates for PET imaging and radioimmunotherapy. thno.orgresearchgate.net

| Application | Bioconjugate Components | Linker | Purpose | Research Finding |

| Tumor Imaging | Anti-tumor Fab', Anti-hapten Fab', Radiolabeled hapten | This compound | Targeted delivery of an imaging agent to a tumor site. nih.govaacrjournals.org | Achieved high tumor-to-normal tissue ratios in clinical studies for colorectal carcinoma imaging. nih.govaacrjournals.org |

| Immunoaffinity Chromatography | Antibody, Solid support | Bismaleimides | To create a stable affinity column that resists leaching. nih.gov | Cross-linked antibody columns were substantially more stable under harsh elution conditions. nih.gov |

| Radiopharmaceutical Development | Targeting biomolecule (e.g., antibody, peptide), Chelator, Radioisotope | Maleimide-containing linkers | To attach a radioisotope to a targeting molecule for imaging or therapy. thno.org | Maleimide-based prosthetic groups are a preferred option for cysteine-based radiolabeling of biomolecules. thno.org |

Probe Development for Biological Systems (e.g., Enzyme Active Site Probes)

This compound (BMME) serves as a valuable tool in the development of probes for investigating biological systems, particularly for elucidating the structure and function of enzymes. Its utility stems from its nature as a bifunctional cross-linking reagent, capable of forming covalent bonds with specific amino acid residues, most notably the sulfhydryl groups of cysteine. This cross-linking ability allows BMME to act as a molecular ruler, providing spatial information about the proximity of reactive sites within a protein's three-dimensional structure.

A notable application of BMME as a structural probe is in the study of the α subunit of Escherichia coli tryptophan synthetase. In this research, N,N'-bis(maleimidomethyl) ether was used to cross-link cysteine 80 and cysteine 117 of the enzyme. researchgate.net The formation of this covalent bridge confirmed the spatial proximity of these two residues within the folded protein. By identifying the specific sites of reaction through analysis of peptide digests, researchers could validate structural models of the enzyme. researchgate.net Such studies demonstrate how BMME can be employed to probe the architecture of enzyme active sites or other functionally important domains.

The principle of using BMME as a probe relies on its defined length and reactivity. The maleimide groups specifically target nucleophilic residues like cysteine under controlled pH conditions. When two such residues are close enough to be spanned by the ether linkage, a stable, covalently cross-linked protein is formed. The identification of these cross-linked residues provides direct evidence of their proximity in the native protein structure, offering insights that are complementary to other structural biology techniques.

Therapeutic and Diagnostic Potential

Investigation of BMME in Hemoglobin Modification for Therapeutic Purposes

This compound has been extensively investigated for its role in the chemical modification of hemoglobin (Hb), primarily in the context of developing hemoglobin-based oxygen carriers (HBOCs), or "blood substitutes". elsevier.es A major challenge with using cell-free hemoglobin is its tendency to dissociate from a stable tetramer into smaller αβ dimers, which are rapidly filtered by the kidneys, resulting in a very short vascular half-life and potential renal toxicity. elsevier.eselsevier.esresearchgate.net

BMME addresses this issue by acting as an intramolecular cross-linking agent. elsevier.estandfonline.com Research dating back to the late 1960s showed that treating hemoglobin with BMME significantly prolongs its retention in the bloodstream. elsevier.eselsevier.es The cross-linking prevents the hemoglobin tetramer from dissociating, thereby decreasing its renal clearance. elsevier.esresearchgate.netresearchgate.net

Further detailed studies revealed the specific mechanism of this modification. When reacted with oxyhemoglobin, BMME forms covalent bridges between the cysteine residue at position 93 (Cys-F9(93)β) and the histidine residue at position 97 (His-FG4(97)β) on the β-chains of the hemoglobin molecule. researchgate.netpnas.orgnih.gov This intramolecular linkage stabilizes the tetrameric structure. However, this modification also profoundly alters the functional properties of hemoglobin. The resulting BMME-modified hemoglobin exhibits a significantly increased affinity for oxygen and loses its cooperativity (the 'n' value approaches 1.0), meaning it does not release oxygen as readily in the tissues. researchgate.netresearchgate.netpnas.orgnih.gov

This high oxygen affinity led to the investigation of BMME as a potential therapeutic agent for sickle cell disease. pnas.orgnih.gov In sickle cell hemoglobin (HbS), deoxygenation leads to polymerization and the characteristic "sickling" of red blood cells. Because BMME-modified hemoglobin holds onto oxygen more tightly, it was proposed that it could prevent this deoxygenation-induced sickling. pnas.orgnih.gov Studies demonstrated that BMME can traverse the red cell membrane and, by covalently modifying HbS, prevent the sickling reaction upon deoxygenation. pnas.orgnih.govnih.gov

| Parameter | Effect of BMME Modification | Reference |

|---|---|---|

| Vascular Retention | Prolonged | elsevier.eselsevier.esresearchgate.netresearchgate.net |

| Subunit Dissociation | Impaired/Reduced | elsevier.eselsevier.esresearchgate.netresearchgate.net |

| Renal Excretion | Decreased | researchgate.netelsevier.esresearchgate.net |

| Cross-linking Sites (Oxy-Hb) | Covalent bridge between β93 Cys and β97 His | researchgate.netpnas.orgnih.gov |

| Oxygen Affinity (P50) | Very high (Left-shifted curve) | researchgate.netresearchgate.netpnas.orgnih.gov |

| Cooperativity (Bohr effect) | Abolished (n ≈ 1.0) | researchgate.netpnas.orgnih.gov |

| Antisickling Effect | Prevents sickling upon deoxygenation | pnas.orgnih.govnih.gov |

Enzyme Immobilization and Activity Modulation

Enzyme immobilization is a process where an enzyme is attached to or confined within an insoluble support material. nih.govrsc.org This technique is widely used to enhance enzyme stability, allow for reusability, and facilitate separation from the reaction mixture. nih.govnih.gov The process of immobilization, particularly through covalent bonding, can also modulate the enzyme's activity, selectivity, or stability by rigidifying its structure or altering its conformation. rsc.orgnih.gov

This compound, as a homobifunctional cross-linker, can be used for the covalent immobilization of enzymes. nih.gov Its two maleimide groups can react with surface residues on an enzyme, effectively cross-linking them to create a more rigid structure or to attach the enzyme to a support matrix that has been functionalized with appropriate reactive groups (e.g., thiols).

The impact of such cross-linking on enzyme function is demonstrated in studies with E. coli tryptophan synthetase. When the α subunit of this enzyme was treated with N,N'-bis(maleimidomethyl) ether, a covalent cross-link was formed between two cysteine residues. researchgate.net This intramolecular cross-linking, a form of immobilization, resulted in a notable change in the enzyme's catalytic function. This illustrates how BMME-mediated cross-linking can directly modulate an enzyme's functional properties. researchgate.net While immobilization often aims to stabilize an enzyme, the chemical modification and conformational constraints imposed by the cross-linker can also lead to a decrease or alteration in its specific activity. nih.gov

| Enzyme | BMME Application | Observed Effect | Reference |

|---|---|---|---|

| Tryptophan Synthetase (α subunit) | Intramolecular cross-linking of Cys 80 and Cys 117 | Used as a structural probe; altered enzyme activity | researchgate.net |

Computational and Theoretical Studies of Bis Maleimidomethyl Ether

Molecular Modeling and Simulation of BMME Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic interactions between BMME and substrate molecules, such as proteins or polymer chains. These simulations provide an atomistic view of the crosslinking process and the resulting structural changes.

The initial step in modeling these interactions involves the development of a robust force field. A force field is a set of parameters and equations that define the potential energy of the system as a function of its atomic coordinates. For BMME, this requires accurate parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are often derived from quantum mechanical calculations or adapted from existing force fields for similar chemical moieties, such as ethers and maleimides. riken.jpnih.govosf.ionih.gov The CHARMM and AMBER force fields, for instance, provide well-established parameters for proteins, which can be combined with custom parameters for the BMME molecule. riken.jpnih.gov

Once a force field is established, a simulation box is constructed containing BMME molecules and the target substrate (e.g., polymer chains or a protein) solvated in an appropriate medium, typically water. The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable starting configuration. arxiv.org

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | Set of equations and parameters to calculate potential energy. | Hybrid (e.g., CHARMM36 for polymer, CGenFF/DFT-derived for BMME) |

| Simulation Box | Periodic boundary box containing the molecular system. | Cubic, ~10x10x10 nm³ |

| Ensemble | Statistical mechanics ensemble used for simulation. | NPT (Isothermal-isobaric) |

| Temperature | Simulation temperature. | 300 K |

| Pressure | Simulation pressure. | 1 atm |

| Time Step | Integration time step for solving equations of motion. | 1-2 fs |

| Reactive Cutoff Distance | Distance criterion for forming a crosslink bond. | ~4-6 Å |

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of Bis-maleimidomethyl ether, which govern its reactivity and stability. scispace.com These calculations provide a fundamental understanding of the molecule's behavior in chemical reactions.

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov For BMME, the maleimide (B117702) groups are the primary sites of reaction. DFT calculations can map the distribution of the HOMO and LUMO across the molecule, confirming that the LUMO is localized on the carbon-carbon double bond of the maleimide rings, making them susceptible to nucleophilic attack, such as from a thiol group. nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability and reactivity of a molecule. ajchem-a.com A smaller energy gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. ajchem-a.com By calculating these values, researchers can compare the reactivity of BMME with other crosslinkers.

Other important quantum chemical descriptors that can be calculated include ionization potential (I), electron affinity (A), electronegativity (χ), and chemical hardness (η). ajchem-a.comdergipark.org.tr These parameters provide a quantitative measure of the molecule's reactivity. For example, a high electron affinity, derived from the LUMO energy, would confirm the strong electrophilic nature of the maleimide moieties. These theoretical calculations are essential for rationalizing the high efficiency of BMME in crosslinking reactions. scispace.com

| Property | Definition | Significance for BMME |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability; key for reactivity with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. High value indicates a good electrophile. |

Predictive Modeling of BMME-Mediated Crosslinking Networks

Building on molecular simulations and quantum calculations, predictive modeling aims to connect the molecular-level characteristics of BMME crosslinking to the macroscopic properties of the resulting material, such as a hydrogel or a crosslinked polymer. mdpi.com These models are crucial for designing materials with specific mechanical or functional properties. mit.edu

Computational models can simulate the formation of a crosslinked network by incrementally introducing BMME molecules into a system of polymer chains and allowing them to react based on proximity and reactivity rules derived from quantum chemical data. researchgate.netresearchgate.net As the simulation progresses, a three-dimensional network structure emerges. The density of crosslinks, which is controlled by the concentration of BMME, can be systematically varied to study its effect on the final properties. mdpi.commdpi.com

Once the crosslinked network is computationally constructed, its mechanical properties can be predicted by subjecting the model to simulated mechanical tests, such as uniaxial tension or shear deformation. mdpi.commdpi.com From these simulations, one can calculate key material properties like the Young's modulus, ultimate tensile strength, and glass transition temperature (Tg). researchgate.netmdpi.com These models can predict how the flexibility of the BMME linker, compared to more rigid or longer crosslinkers, translates into different macroscopic behaviors. For instance, a more flexible linker like BMME might result in a lower Young's modulus but higher elasticity compared to a rigid linker at the same crosslink density.

These predictive models serve as a powerful in silico laboratory, allowing for the rapid screening of different formulations and conditions before undertaking extensive experimental work. mit.edu For example, a model could predict the optimal concentration of BMME required to achieve a desired hydrogel stiffness for a specific tissue engineering application. plos.orgnih.gov

| Crosslink Density (%) | Predicted Young's Modulus (MPa) | Predicted Glass Transition Temp. (K) | Predicted Swelling Ratio (q) |

|---|---|---|---|

| 20 | 50 | 350 | 8.5 |

| 40 | 120 | 375 | 6.2 |

| 60 | 250 | 400 | 4.1 |

| 80 | 450 | 430 | 2.8 |

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches for Enhanced BMME Derivatives

The development of novel synthetic methods is crucial for expanding the utility of BMME. Current research is focused on creating derivatives with enhanced properties, such as improved stability, solubility, and specific reactivity.

One approach involves the modification of the maleimide (B117702) ring itself. Techniques such as "Next Generation Maleimides" (NGMs) offer pathways to create more stable conjugates. ucl.ac.uk These methods can introduce functional handles on the maleimide ring, allowing for the creation of multifunctional conjugates. ucl.ac.uk For instance, the reaction of NGMs with β-ketonitriles results in highly conjugated products that are stable under physiological conditions. ucl.ac.uk

Another area of innovation lies in the synthesis of bismaleimides with more flexible backbones, which can lead to polymers with lower glass transition temperatures. google.com The reaction of diamines with maleic anhydride (B1165640), followed by reaction with acetic anhydride, is a two-step process to form bismaleimides. google.com These can be further reacted with high molecular weight polyoxyalkyleneamines to produce derivatives with higher molecular weights. google.com Such synthetic strategies open the door to a wider range of polymeric materials with tailored thermal and physical properties. google.com

| Synthetic Approach | Key Features | Potential Advantages |

| Next Generation Maleimides (NGMs) | Modification of the maleimide ring to introduce functional handles. | Enhanced stability of conjugates, potential for multifunctional molecules. ucl.ac.uk |

| Flexible Backbone Bismaleimides | Incorporation of flexible linkers like polyoxyalkyleneamines. | Lower glass transition temperatures, tailored thermal and physical properties of polymers. google.com |

| Ugi Multicomponent Reaction | A four-component reaction to create peptide-like structures. | Access to a diverse range of linkers for bioconjugation with varied properties. acs.org |

Advanced Applications in Smart Materials and Nanotechnology

The unique properties of BMME make it a valuable component in the development of smart materials and nanotechnology. These materials can respond to external stimuli, opening up applications in various technological fields.

BMME's ability to crosslink polymers is being harnessed to create advanced materials with enhanced mechanical and thermal properties. netascientific.com For example, the incorporation of functionalized carbon nanotubes into polymer blends like poly(ether ether ketone)/liquid crystalline polymer can improve their molecular interaction and properties. aspbs.com

In nanotechnology, BMME is utilized in the functionalization of nanoparticles for biomedical applications. nih.gov The covalent attachment of biomolecules, such as proteins, to the surface of nanoparticles is a key step in creating targeted drug delivery systems and diagnostic tools. nih.gov The use of crosslinkers like BMME allows for the stable conjugation of these biomolecules, overcoming issues of reversibility that can occur with simple absorption. nih.gov The development of multi-stimuli-responsive biohybrid nanoparticles, which can change their structure in response to stimuli like pH and temperature, represents a significant advancement in this area. researchgate.net

| Application Area | Role of BMME | Example |

| Smart Polymers | Crosslinking agent to enhance material properties. | Improving thermal durability and mechanical properties of polymers with carbon nanotubes. nih.gov |

| Nanoparticle Functionalization | Covalent linking of biomolecules to nanoparticle surfaces. | Creation of targeted drug delivery systems and diagnostic nanovectors. nih.gov |

| Biosensors | Immobilization of biomolecules onto sensor surfaces. | Development of analytical devices for detecting biomolecules with high sensitivity. nih.gov |

Integration of BMME into Multi-Functional Bioconjugates

Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern biotechnology and medicine. acs.org BMME plays a crucial role as a crosslinking agent in creating complex and multi-functional bioconjugates. netascientific.com

A key application is in the development of antibody-drug conjugates (ADCs), which are designed to selectively deliver potent cytotoxic drugs to cancer cells. acs.org The linker connecting the antibody to the drug is critical for the ADC's stability and efficacy. acs.org While maleimide-based linkers have been widely used, research is ongoing to improve their stability and prevent premature drug release. ucl.ac.uknih.gov Strategies to create more stable linkages, such as rebridging disulfide bonds with bis-alkylating reagents, are being explored to overcome the potential instability of maleimide conjugates. nih.gov

Furthermore, BMME is used to create well-defined protein dimers and oligomers to study protein-protein interactions. theses.fr By crosslinking specific sites on proteins, researchers can investigate the structural and functional consequences of these interactions, which is vital for understanding complex biological processes. researchgate.net

| Bioconjugate Type | Function of BMME | Research Focus |

| Antibody-Drug Conjugates (ADCs) | Linking cytotoxic drugs to antibodies. | Improving linker stability to prevent premature drug release. ucl.ac.ukacs.orgnih.gov |

| Protein Dimers/Oligomers | Crosslinking proteins to study interactions. | Understanding the structural and functional aspects of protein complexes. theses.frresearchgate.net |

| Enzyme Immobilization | Covalently attaching enzymes to solid supports. | Enhancing enzyme stability and reusability for industrial applications. |

Exploration of BMME in Drug Discovery and Biomaterial Science

The versatility of BMME extends into the realms of drug discovery and biomaterial science, where it contributes to the development of novel therapeutics and biocompatible materials.

In drug discovery, BMME and its derivatives are used to create probes and labeled molecules for studying biological targets. theses.fr For example, the modification of hemoglobin with BMME has been used to study its oxygen-binding properties and the structural changes associated with them. researchgate.net This provides valuable insights into protein function and can inform the design of new drugs.

In biomaterial science, BMME is instrumental in the creation of biocompatible materials for applications such as medical devices and tissue engineering. netascientific.com Its ability to form stable crosslinks enhances the mechanical properties of polymers while maintaining their compatibility with biological systems. netascientific.com The development of biodegradable nanoparticles and hydrogels using crosslinkers like BMME is a promising area of research for controlled drug release and tissue regeneration. researchgate.net

| Field | Application of BMME | Significance |

| Drug Discovery | Creating probes to study protein function. | Understanding disease mechanisms and identifying new drug targets. researchgate.net |

| Biomaterial Science | Crosslinking polymers for medical devices and tissue engineering. | Developing biocompatible materials with enhanced mechanical properties. netascientific.com |

| Regenerative Medicine | Forming hydrogels for cell encapsulation and tissue scaffolds. | Providing structural support for tissue growth and controlled delivery of therapeutic agents. nih.gov |

Q & A

Basic: What are the established methods for synthesizing and characterizing Bis-maleimidomethyl ether?

Answer: this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting maleic anhydride derivatives with methyl ether precursors under controlled anhydrous conditions. Characterization requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to confirm the maleimide and ether linkages. Peaks at δ 6.7–7.0 ppm (vinyl protons) and δ 40–50 ppm (ether carbons) are indicative .

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 254.1) and fragmentation patterns .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, particularly for coordination compounds derived from the ether .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer: Structural validation relies on:

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify maleimide C=O stretches (~1700 cm) and ether C-O-C stretches (~1100 cm) .

- Elemental Analysis: Verify purity (>98%) by matching experimental and theoretical C, H, N, and O percentages .

- Chromatography: Use HPLC with UV detection (λ = 280 nm) to assess purity and detect byproducts .

Advanced: How does this compound interact with biological macromolecules like hemoglobin?

Answer: The compound covalently binds to sulfhydryl (Cys) and imidazolyl (His) residues on hemoglobin’s β-chain. Methodological approaches include:

- Spectrophotometric Assays: Monitor absorbance shifts at 540 nm (oxyhemoglobin to deoxyhemoglobin) to study equilibrium curve perturbations .

- Mass Spectrometry: Identify succinyl adducts (e.g., β93 Cys-maleimide) via peptide mapping and tandem MS .

- Circular Dichroism (CD): Assess conformational changes in hemoglobin’s secondary structure post-modification .

Advanced: How can researchers resolve contradictions in reactivity data for this compound across studies?

Answer: Address discrepancies by:

- Replicating Experimental Conditions: Standardize pH, temperature, and solvent systems (e.g., DMF vs. THF) to isolate variables .

- Secondary Source Validation: Cross-reference data with peer-reviewed repositories (e.g., NIST Chemistry WebBook) to verify spectral or kinetic parameters .

- Error Analysis: Quantify uncertainties in titration endpoints or spectroscopic measurements using standard deviation calculations .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Incompatibility Management: Avoid strong acids/oxidizers (e.g., HNO) to prevent hazardous decomposition (e.g., toxic fumes) .

- Waste Disposal: Neutralize residues with 10% sodium bicarbonate before disposal in designated organic waste containers .

Advanced: What experimental designs are effective for studying this compound’s catalytic applications?

Answer:

- Coordination Chemistry Studies: Synthesize metal complexes (e.g., Cu or Zn) and evaluate catalytic efficiency in reactions like the Henry reaction. Monitor turnover frequency (TOF) via gas chromatography .

- Kinetic Profiling: Use stopped-flow spectroscopy to measure reaction rates under varying ligand concentrations .

- Computational Modeling: Apply DFT calculations (e.g., Gaussian 09) to predict binding affinities and transition states .

Basic: What strategies are recommended for conducting a systematic literature review on this compound?

Answer: